(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

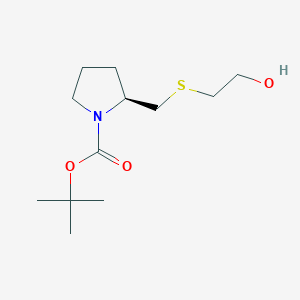

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-03-4) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a hydroxyethylsulfanylmethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₂₃NO₃S, with a molecular weight of 261.38 g/mol and a minimum purity of 95% . The (S)-stereochemistry is critical for its stereoselective interactions in synthetic or biological contexts.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(13)9-17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPWDABDJALSI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as AM95497, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H23NO3S

- Molecular Weight : 263.38 g/mol

- CAS Number : 918824-93-8

- Structure : The compound features a pyrrolidine ring with a carboxylic acid and a tert-butyl ester functional group, which are critical for its biological interactions.

Research indicates that compounds similar to (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine derivatives exhibit various mechanisms of action:

- Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, particularly neuraminidases, which are crucial in viral replication processes. For instance, studies on related compounds demonstrated their ability to inhibit influenza virus neuraminidase by mimicking transition state structures, thereby blocking viral entry into host cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism, although detailed pathways remain to be clarified .

Biological Activity Overview

Case Studies and Research Findings

- Influenza Virus Study : A study examined the inhibitory effects of various amino acid derivatives on influenza virus neuraminidase. The results indicated that modifications in the structure significantly affected inhibition potency, highlighting the importance of the pyrrolidine scaffold in binding interactions with the enzyme .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that certain derivatives of pyrrolidine compounds led to significant reductions in cell viability. The study utilized MTT assays to quantify cytotoxic effects, establishing a basis for further exploration into therapeutic applications .

- Antioxidant Activity Assessment : Research into related compounds suggested that the presence of hydroxyl and sulfanyl groups could confer antioxidant properties, which may contribute to protective effects against oxidative stress in cellular environments .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding and enable optimization for therapeutic use.

- Clinical Trials : Investigating its efficacy and safety in clinical settings will be crucial for potential drug development.

- Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies could lead to the design of more potent analogs with improved selectivity and reduced toxicity.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been explored for its potential therapeutic properties. The compound's unique structure may influence biological activity, making it a candidate for drug development.

- Antioxidant Properties : The presence of the hydroxyethyl sulfanyl group suggests potential antioxidant activities, which can be beneficial in reducing oxidative stress in biological systems.

- Neuroprotective Effects : Related compounds in the pyrrolidine class have shown promise in neuroprotection. Investigating this compound's effects on neuronal cells could yield insights into its therapeutic potential against neurodegenerative diseases.

Cosmetic Applications

The compound's conditioning properties make it suitable for use in cosmetic formulations, particularly those aimed at enhancing hair quality.

- Hair Conditioning Agents : Its ability to interact with keratin makes it a valuable ingredient in shampoos and conditioners. It may improve the texture and manageability of hair while providing moisture.

Agricultural Sciences

Research into the application of this compound in agriculture is ongoing, particularly regarding its role as a plant growth regulator or biostimulant.

- Plant Growth Promotion : Initial studies suggest that compounds with similar structures may enhance plant growth and resilience against environmental stressors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotective Effects | (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine derivatives showed reduced neuronal cell death in vitro models. |

| Study B | Hair Conditioning | Formulations containing the compound demonstrated improved hair smoothness and reduced frizz compared to control products. |

| Study C | Plant Growth Regulation | Application of the compound resulted in increased root biomass and enhanced leaf chlorophyll content in treated plants. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester group is a common protective moiety in these analogs, stabilizing the pyrrolidine nitrogen. Key differences lie in the substituents at the 2-position:

Physicochemical and Reactivity Comparisons

- Hydrophilicity: The hydroxyethylsulfanyl group in the target compound enhances water solubility compared to the tosyl () or benzooxazolyl () analogs. The aminoethyl variant () has higher polarity due to the amine group.

- Stability : The tert-butyl ester is acid-labile, common across all analogs. The hydroxyethylsulfanyl group is prone to oxidation, unlike the carboxymethoxy derivative (), which may form stable salts .

- Synthetic Utility : The tosyl analog () acts as a leaving group for nucleophilic substitution, while the thiazolidine-containing compound () serves as a heterocyclic building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.